4-Bromo-6,8-dioxabicyclo[3.2.1]octane
Description
Structure
3D Structure
Properties
CAS No. |
20583-50-0 |
|---|---|
Molecular Formula |
C6H9BrO2 |
Molecular Weight |
193.04 g/mol |
IUPAC Name |
4-bromo-6,8-dioxabicyclo[3.2.1]octane |
InChI |
InChI=1S/C6H9BrO2/c7-5-2-1-4-3-8-6(5)9-4/h4-6H,1-3H2 |
InChI Key |
MAIUQAOEFRYBOB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2OCC1O2)Br |
Origin of Product |
United States |
Synthetic Methodologies for 4 Bromo 6,8 Dioxabicyclo 3.2.1 Octane and Analogues
Direct Halogenation Approaches to 4-Bromo-6,8-dioxabicyclo[3.2.1]octane
Direct halogenation provides a straightforward route to this compound by introducing a bromine atom onto the pre-formed 6,8-dioxabicyclo[3.2.1]octane skeleton.
α-Bromodehydrogenation of 6,8-Dioxabicyclo[3.2.1]octanes
The α-bromodehydrogenation of 6,8-dioxabicyclo[3.2.1]octanes is a facile method for preparing 4-bromo and 4,4-dibromo derivatives. This reaction typically involves treating the parent bicyclic acetal (B89532) with liquid bromine at room temperature. tandfonline.comtandfonline.com The reaction proceeds over approximately 24 hours and generally results in good yields of the brominated products. tandfonline.com This direct approach is effective for a range of substituted 6,8-dioxabicyclo[3.2.1]octanes, yielding the corresponding 4-bromo compounds. tandfonline.com
The following table summarizes the results of α-bromodehydrogenation on various substituted 6,8-dioxabicyclo[3.2.1]octanes. tandfonline.com
Table 1: α-Bromodehydrogenation of Substituted 6,8-Dioxabicyclo[3.2.1]octanes with Bromine
| Starting Material | R | R' | R'' | Product(s) | Yield (%) |
|---|---|---|---|---|---|
| 1 | H | H | H | 4-Bromo & 4,4-Dibromo | 72 |
| 3 | CH3 | H | H | 4-Bromo & 4,4-Dibromo | 74 |
| 5 | CH3 | CH3 | H | 4-Bromo & 4,4-Dibromo | 71 |
Regioselectivity and Stereoselectivity in Bromination Reactions Leading to this compound
The bromination of 6,8-dioxabicyclo[3.2.1]octanes exhibits notable regioselectivity and stereoselectivity. The reaction selectively occurs at the C-4 position, which is alpha to the acetal oxygen atoms. tandfonline.comtandfonline.com
From a stereochemical perspective, the reaction often shows a strong preference for the formation of the exo-4-bromo isomer. tandfonline.com For instance, in the bromination of 1,5-dimethyl-6,8-dioxabicyclo[3.2.1]octane, the major product is the isomer with an exo-oriented bromine atom. tandfonline.com This stereochemical preference is attributed to the fact that only the isomer with the bromine and a hydrogen atom in a trans-diaxial relationship can easily undergo dehydrobromination. tandfonline.com When 4-methyl substituted 6,8-dioxabicyclo[3.2.1]octanes are reacted with bromine, a preponderance of the exo-4-bromo isomer is also observed. tandfonline.com The final isomer ratio is likely influenced by the relative thermodynamic stabilities of the axial and equatorial substituents on the six-membered ring. tandfonline.com
Table 2: Stereoselectivity in the Bromination of 5,7,7-trimethyl-6,8-dioxabicyclo[3.2.1]octane (7)
| Product Isomer | Stereochemistry | Relative Percentage |
|---|---|---|
| 8a | exo-Bromo | 69% |
| 8b | endo-Bromo | 29% |
Indirect Synthesis of this compound from Precursors
Indirect methods involve the construction of the bicyclic system from acyclic or simpler cyclic molecules, incorporating the bromine atom during the synthetic sequence.
Conversion from Acrolein Dimer Derivatives
An established indirect route to this compound begins with acrolein dimer. cdnsciencepub.com The synthesis involves a multi-step process:
Reduction: The acrolein dimer is first reduced, typically using sodium borohydride (B1222165) (NaBH₄), to the corresponding diol. cdnsciencepub.com
Cyclization: The resulting alcohol undergoes an acid-catalyzed cyclization to form the core 6,8-dioxabicyclo[3.2.1]octane structure. cdnsciencepub.com This reaction is often carried out in refluxing benzene (B151609) with a catalytic amount of p-toluenesulfonic acid. cdnsciencepub.com
Bromination: The final step is the bromination of the bicyclic acetal to yield this compound. cdnsciencepub.com
This pathway provides a versatile entry to the target molecule from a readily available starting material. cdnsciencepub.comcdnsciencepub.com
Cyclization Reactions in the Formation of the 6,8-Dioxabicyclo[3.2.1]octane Core with Bromine Substitution
The formation of the 6,8-dioxabicyclo[3.2.1]octane skeleton is a key step in many synthetic strategies. Various cyclization reactions have been developed to construct this bicyclic system, which can be applied to precursors already containing bromine or to intermediates that are subsequently brominated.
One prominent method involves the Lewis acid-catalyzed cyclization of keto epoxides. cdnsciencepub.com For example, the dianion of methyl acetoacetate (B1235776) can be alkylated with homoallylic bromides. The resulting alkene is then epoxidized and subsequently cyclized using a Lewis acid to produce esters of 6,8-dioxabicyclo[3.2.1]octane. cdnsciencepub.com This methodology has been successfully applied to the stereospecific synthesis of related natural products like exo- and endo-brevicomin. cdnsciencepub.com
Another strategy involves the conversion of a cis-bromo ketal into a bicyclic ketal acid. This is achieved by reacting the bromo ketal with an alkaline hydroxide, such as sodium hydroxide, in a polar aprotic solvent like dimethyl sulfoxide. epo.org This cyclization directly incorporates the bicyclic structure from a brominated precursor.
Preparation of Substituted this compound Derivatives
The synthesis of substituted this compound derivatives can be readily achieved through the direct bromination of substituted 6,8-dioxabicyclo[3.2.1]octane precursors. The α-bromodehydrogenation method is effective for substrates bearing alkyl groups at various positions on the bicyclic frame. tandfonline.com
For example, reacting 4-methyl-6,8-dioxabicyclo[3.2.1]octanes with bromine yields the corresponding 4-bromo-4-methyl derivatives. tandfonline.com Similarly, starting materials with methyl groups at the C-1, C-5, and C-7 positions undergo bromination at the C-4 position. tandfonline.com The reaction conditions and stereochemical outcomes are generally similar to those observed for the unsubstituted parent compound. tandfonline.com
Table 3: Synthesis of Substituted this compound Derivatives
| Starting Material | Substituents | Product | Yield (%) |
|---|---|---|---|
| 1,5-Dimethyl-6,8-dioxabicyclo[3.2.1]octane | 1-CH₃, 5-CH₃ | 4-Bromo-1,5-dimethyl-6,8-dioxabicyclo[3.2.1]octane & Dibromo product | 74 |
| 5,7,7-Trimethyl-6,8-dioxabicyclo[3.2.1]octane | 5-CH₃, 7-CH₃, 7-CH₃ | 4-Bromo-5,7,7-trimethyl-6,8-dioxabicyclo[3.2.1]octane | 58 |
Reaction Mechanisms and Chemical Transformations of 4 Bromo 6,8 Dioxabicyclo 3.2.1 Octane
Electrophilic and Radical Mechanisms in Bromination and Related Reactions
The synthesis of 4-Bromo-6,8-dioxabicyclo[3.2.1]octane from its parent compound, 6,8-dioxabicyclo[3.2.1]octane, proceeds via a free-radical mechanism. cdnsciencepub.combyjus.com This type of reaction is typically initiated by the presence of UV light or a radical initiator, which causes the homolytic fission of a bromine molecule (Br₂) into two bromine radicals (Br•). byjus.com
The mechanism unfolds in three key stages:
Initiation: Homolytic cleavage of Br₂ produces two bromine radicals. byjus.com
Propagation: A bromine radical abstracts a hydrogen atom from the C4 position of the 6,8-dioxabicyclo[3.2.1]octane skeleton, forming an alkyl radical and hydrogen bromide (HBr). This step is favored at the allylic position in alkenes due to the lower bond dissociation energy of allylic C-H bonds, and a similar principle of radical stability influences the position of attack on this saturated bicyclic system. byjus.comlibretexts.org The resulting bicyclic radical then reacts with another molecule of Br₂ to yield the this compound product and a new bromine radical, which continues the chain reaction. byjus.com
Termination: The reaction concludes when radicals combine in various ways, such as two bromine radicals forming Br₂ or a bromine radical and a bicyclic alkyl radical combining. byjus.com
The bromination of 6,8-dioxabicyclo[3.2.1]octane is not stereospecific and results in a mixture of the endo- and exo-4-bromo stereoisomers. cdnsciencepub.com Reagents such as N-bromosuccinimide (NBS) are commonly employed in radical brominations to provide a low, steady concentration of bromine, which can help minimize side reactions. libretexts.org The selectivity of bromination is generally higher than chlorination because the hydrogen abstraction step is endothermic, leading to a transition state that more closely resembles the alkyl radical product. masterorganicchemistry.com This makes the reaction more sensitive to the stability of the radical being formed. masterorganicchemistry.com
Dehydrohalogenation Pathways from this compound to Olefinic Analogues
The elimination of hydrogen bromide from this compound provides a direct route to its olefinic analogue, 6,8-dioxabicyclo[3.2.1]oct-3-ene. This reaction, known as dehydrohalogenation, is a base-catalyzed elimination reaction. Research has shown that the trans (or exo) isomer of this compound readily undergoes dehydrohalogenation to form the desired oct-3-ene (B8807844) product. cdnsciencepub.com
The process requires careful control of reaction conditions to prevent isomerization of the product. cdnsciencepub.com Vigorous conditions, including high temperatures and prolonged reaction times, can cause the double bond in the target 6,8-dioxabicyclo[3.2.1]oct-3-ene to migrate, yielding the more stable conjugated isomer, 6,8-dioxabicyclo[3.2.1]oct-2-ene. cdnsciencepub.com To facilitate a clean conversion while avoiding this isomerization, specific reagent systems have been developed. A modified procedure utilizes sodium hydride with a small quantity of dry ethanol (B145695) in 1,2-dimethoxyethane (B42094) as the solvent system, which effectively promotes the desired elimination pathway. cdnsciencepub.com
Epoxidation Reactions of 6,8-Dioxabicyclo[3.2.1]oct-3-ene Derived from this compound
The olefinic product, 6,8-dioxabicyclo[3.2.1]oct-3-ene, serves as a precursor for further functionalization, most notably through epoxidation. The reaction involves the addition of an oxygen atom across the double bond to form an epoxide ring. This transformation is typically achieved using a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA). cdnsciencepub.com
The efficiency of this epoxidation has been improved by optimizing the reaction solvent. By substituting dry ether with methylene (B1212753) chloride, the reaction time can be significantly reduced from ten days to under 24 hours. cdnsciencepub.com This enhancement demonstrates the critical role of the solvent in modulating reaction kinetics for this specific substrate.
Cationic Ring-Opening Polymerization of this compound
The stereoisomers of this compound are effective monomers for cationic ring-opening polymerization (CROP), a process that yields polyacetal structures. amanote.comamanote.com This polymerization proceeds via an active-chain-end mechanism involving an oxonium ion intermediate. d-nb.info Analysis of the resulting polymers using ¹³C NMR spectroscopy reveals that the polymerization exclusively involves the cleavage of the C(5)–O(6) bond of the bicyclic acetal (B89532) monomer. researchgate.net This specific bond scission results in a polymer backbone composed of repeating tetrahydropyran-2,6-diyloxymethylene units. researchgate.net
The reactivity of the two stereoisomers differs significantly. The axially substituted isomer (exo) is more reactive than its equatorially substituted (endo) counterpart under CROP conditions. amanote.com
Stereocontrol is a critical aspect of the polymerization of this compound, as the stereochemistry of the monomer and the reaction conditions dictate the microstructure of the resulting polymer. Polymerization of the equatorially substituted monomer, 4(e)-BrDBO, at low temperatures (–60°C or below) produces stereoregular polymers. researchgate.net
The polymer structure consists of two primary structural units, designated as the α-form and the β-form, which relate to the orientation of the exocyclic acetal oxygen atom relative to the tetrahydropyran (B127337) ring in the repeating unit. amanote.com At –90°C, the polymer derived from the equatorial isomer is composed entirely of the α-form, where the exocyclic acetal oxygen is axially oriented. As the polymerization temperature is increased, the proportion of the β-form, which has an equatorial orientation, rises significantly. amanote.com This temperature dependence allows for the tuning of the polymer's stereoregularity.
| Polymerization Temperature (°C) | Predominant Structural Unit in Polymer from 4(e)-BrDBO | Description of Structural Unit |
|---|---|---|
| -90 | α-form (exclusive) | Exocyclic acetal oxygen is axially oriented to the tetrahydropyran ring. |
| -30 to 0 | Mixture of α- and β-forms | The fraction of the β-form (equatorially oriented oxygen) increases with temperature. |
The success and outcome of the cationic ring-opening polymerization of this compound stereoisomers are highly dependent on the choice of initiator and the reaction temperature. amanote.com
Strong Lewis acids and superacids are effective initiators for the homopolymerization of the less reactive equatorial isomer (4(e)-BrDBO). amanote.com However, weaker initiators fail to polymerize this isomer on its own. amanote.com Conversely, the more reactive axial isomer (4(a)-BrDBO) can be polymerized even by weaker Lewis acids, and its presence can facilitate the polymerization of the equatorial isomer in co-polymerization reactions. amanote.com
Temperature also plays a crucial role. At higher temperatures (–30°C and above), the equatorial isomer can undergo in-situ isomerization to the axial isomer during polymerization, particularly when trifluoromethanesulfonic acid is the initiator. This results in a copolymer containing units derived from both isomers. amanote.com
| Initiator | Effectiveness on 4(e)-BrDBO Homopolymerization | Notes |
|---|---|---|
| Antimony pentafluoride (SbF₅) | Effective | Strongly initiating. |
| Antimony pentachloride (SbCl₅) | Effective | Strongly initiating. |
| Trifluoromethanesulfonic acid (CF₃SO₃H) | Effective | Can induce isomerization of 4(e)-BrDBO to 4(a)-BrDBO at temperatures ≥ –30°C. |
| Boron trifluoride etherate (BF₃·OEt₂) | Ineffective | Can initiate polymerization in mixtures containing the more reactive 4(a)-BrDBO. |
Rearrangement Reactions Involving the 6,8-Dioxabicyclo[3.2.1]octane Skeleton
The 6,8-dioxabicyclo[3.2.1]octane framework is susceptible to skeletal rearrangement, particularly when functionalized at the C4 position. beilstein-journals.orgnih.gov Studies on a series of 6,8-dioxabicyclo[3.2.1]octan-4-ols have demonstrated a novel rearrangement promoted by reagents such as thionyl chloride (SOCl₂) in the presence of pyridine, or under Appel conditions. beilstein-journals.orgune.edu.aunih.gov
This transformation involves a migration of one of the bridgehead oxygen atoms. Specifically, when C4 alcohols are treated with SOCl₂/pyridine, an oxygen atom migrates from the C5 position to the C4 position. beilstein-journals.orgnih.gov This rearrangement proceeds through a chlorosulfite intermediate and results in the formation of a new, rearranged 2-chloro-3,8-dioxabicyclo[3.2.1]octane ring system. beilstein-journals.orgune.edu.au The stereochemistry at the C4 position influences which bridgehead oxygen migrates; an equatorial C4–OH group leads to the migration of the O8 oxygen, while an axial C4–OH facilitates the migration of the O6 oxygen. beilstein-journals.org This type of rearrangement adds to the chemical diversity that can be accessed from the biorenewable 6,8-dioxabicyclo[3.2.1]octane core structure. beilstein-journals.org
Intramolecular Hydrogen Abstraction and Spirocyclization Reactions
Intramolecular hydrogen abstraction is a powerful method for C-H functionalization and is instrumental in the synthesis of complex cyclic and bicyclic systems, including the 6,8-dioxabicyclo[3.2.1]octane ring. nih.govresearchgate.net This type of reaction, often promoted by alkoxy radicals, provides a mild and selective route to form these structures under neutral conditions. nih.govresearchgate.net
The general mechanism involves the generation of an alkoxy radical, which then abstracts a hydrogen atom from a remote carbon center within the same molecule (a 1,5-hydrogen atom transfer, or 1,5-HAT). This process forms a transient carbon-centered radical. Subsequent oxidation of this radical to an oxycarbenium ion is followed by intramolecular cyclization to yield the bicyclic ketal system. nih.govresearchgate.net For instance, the reaction of specifically protected anhydroalditols with reagents like (diacetoxyiodo)benzene (B116549) and iodine can generate the necessary alkoxy radical to initiate this cascade. nih.govresearchgate.net
This strategy has been successfully applied to the synthesis of chiral spiroacetals from carbohydrate precursors. acs.org By homologating a carbohydrate to introduce a side chain with a terminal hydroxyl group, an intramolecular hydrogen abstraction can be initiated. The resulting radical cascade leads to spirocyclization, forming various dioxaspiro systems. acs.org A related radical cascade, known as the 1,5-Hydrogen Atom Transfer/Surzur–Tanner Rearrangement, has been utilized to construct 1,6-dioxaspiro[4.5]decane and 4-deoxy-6,8-dioxabicyclo[3.2.1]octane frameworks from carbohydrate-based substrates. researchgate.netacs.org These reactions highlight the utility of intramolecular hydrogen abstraction as a key strategy for the synthesis and functionalization of the 6,8-dioxabicyclo[3.2.1]octane scaffold and related spiroketal structures. researchgate.netacs.org
Table 2: Intramolecular Hydrogen Abstraction for the Synthesis of the 6,8-Dioxabicyclo[3.2.1]octane System
| Reaction Type | Key Steps | Reagents | Resulting System |
|---|---|---|---|
| Intramolecular Glycosidation | Alkoxy radical formation, 1,5-HAT, Oxidation to oxycarbenium ion, Cyclization | (Diacetoxyiodo)benzene, Iodine | 6,8-Dioxabicyclo[3.2.1]octane |
| Radical Cascade | 1,5-HAT, Surzur–Tanner Rearrangement | - | 4-deoxy-6,8-dioxabicyclo[3.2.1]octane |
Stereochemical Aspects and Structural Elucidation of 4 Bromo 6,8 Dioxabicyclo 3.2.1 Octane
Exo/Endo Isomerism of the Bromine Moiety at C-4 and its Preponderance
The 6,8-dioxabicyclo[3.2.1]octane framework is a rigid bicyclic system where substituents at the C-4 position can exist as one of two stereoisomers: exo or endo. The terms exo and endo describe the orientation of the substituent relative to the main ring structure. In this bicyclic system, the endo position is oriented cis (on the same side) to the C1-O8-C5 bridge, resulting in an axial-like orientation relative to the six-membered ring. Conversely, the exo position is trans (on the opposite side) to the C1-O8-C5 bridge, corresponding to an equatorial-like orientation.
The preponderance of one isomer over the other is highly dependent on the synthetic route employed for its preparation. For instance, in certain Grignard reactions with precursor ketones, a significant preference for the exo isomer has been observed, with reported isomer ratios as high as 84:16 (exo:endo). koreascience.kr The stereochemical outcome is dictated by the thermodynamics and kinetics of the reaction, including the steric hindrance presented to the incoming reagent by the bicyclic framework. The predominant formation of the exo isomer often reflects a thermodynamically more stable product or a kinetically favored pathway where attack occurs from the less hindered face of the molecule.
Stereochemical Assignment through Spectroscopic Methods (e.g., NMR Coupling Constants)
Nuclear Magnetic Resonance (NMR) spectroscopy is a pivotal tool for the unambiguous stereochemical assignment of the exo and endo isomers of 4-Bromo-6,8-dioxabicyclo[3.2.1]octane. The rigid conformation of the bicyclic system leads to distinct and measurable differences in the chemical shifts (δ) and scalar coupling constants (J) for the protons in each isomer.
Proton (¹H) NMR spectroscopy is particularly informative. The proton at C-4 (H-4), which is directly attached to the bromine-bearing carbon, exhibits a different chemical shift and coupling pattern depending on its orientation. Typically, the coupling constants between H-4 and the adjacent methylene (B1212753) protons at C-3 (H-3) are characteristic. The dihedral angle between these protons, as predicted by the Karplus equation, differs significantly for the exo and endo isomers, leading to different J-values.
Furthermore, the chemical shifts of the bridgehead proton (H-5) and the protons on the oxymethylene bridge (H-7) are sensitive to the orientation of the C-4 substituent. nih.gov For instance, in related systems, a substituent's change from an endo to an exo position can cause a characteristic downfield shift in the anomeric methine proton. nih.gov
Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), provide definitive proof of stereochemistry. A NOESY experiment can detect through-space interactions between protons. For the endo isomer, a NOE correlation would be expected between the axial-like H-4 proton and other axial protons within the ring system. For the exo isomer, correlations would be observed between the equatorial-like H-4 proton and its nearby protons. une.edu.au Carbon-13 (¹³C) NMR analysis also shows distinct chemical shifts for the carbons in each isomer, which is particularly useful in analyzing the stereoregularity of polymers derived from these monomers. researchgate.net
| Parameter | exo-4-Bromo Isomer (Equatorial-like Br) | endo-4-Bromo Isomer (Axial-like Br) |
|---|---|---|
| Chemical Shift of H-4 (δ, ppm) | Typically appears at a slightly different field due to anisotropic effects. | Distinct chemical shift compared to the exo isomer. |
| J-coupling (H-4, H-3) | Shows characteristic small and large coupling constants (e.g., Jax,eq, Jeq,eq). | Shows two small diaxial coupling constants (e.g., Jax,ax). |
| Chemical Shift of H-5 (δ, ppm) | Experiences a distinct shielding/deshielding effect. | Shifted relative to the exo isomer due to the proximity of the axial bromine. |
| NOE Correlation | NOE observed between H-4 and adjacent equatorial-like protons. | NOE observed between H-4 and other axial-like protons (e.g., H-2ax). une.edu.au |
Conformational Analysis of the Bicyclic Ring System
The 6,8-dioxabicyclo[3.2.1]octane skeleton is conformationally rigid. publish.csiro.au It is composed of a six-membered tetrahydropyran (B127337) ring fused to a five-membered dioxolane-like ring. The six-membered ring is constrained into a stable chair conformation, often described as a ¹C₄ conformation. publish.csiro.au This rigidity is a direct result of the bicyclic nature of the molecule, which prevents the ring-flipping that is characteristic of simple cyclohexanes.
This fixed conformation has significant stereochemical implications. Any substituent at the C-2, C-3, or C-4 positions of the six-membered ring is locked into either an axial-like or an equatorial-like position. As mentioned, the endo substituent at C-4 occupies an axial-like position, while the exo substituent is in an equatorial-like position. This lack of conformational flexibility is crucial as it directly influences the molecule's reactivity, dictating the accessibility of different atoms and orbitals to reagents. beilstein-journals.org For example, the rigid structure can lead to high diastereoselectivity in reactions at or near the bicyclic core. publish.csiro.au
Relative Reactivity of Stereoisomers of this compound in Polymerization
The stereochemistry at the C-4 position profoundly impacts the reactivity of this compound monomers in cationic ring-opening polymerization. researchgate.net Studies have demonstrated significant steric control during this process, with the exo (equatorially substituted) and endo (axially substituted) isomers displaying different polymerization behaviors. researchgate.net
The polymerization of both isomers proceeds through the exclusive cleavage of the C(5)-O(6) bond, resulting in polymers with a tetrahydropyran-2,6-diyloxymethylene backbone structure. researchgate.net However, the stereochemical outcome of the polymerization is highly dependent on the monomer's configuration.
The equatorially substituted monomer, exo-4-Bromo-6,8-dioxabicyclo[3.2.1]octane, when polymerized at low temperatures (e.g., -60°C or below), yields stereoregular polymers. researchgate.net This suggests that the propagation step of the polymerization is highly controlled, leading to a well-defined polymer microstructure.
| Feature | exo-4-Bromo Isomer (Equatorial) | endo-4-Bromo Isomer (Axial) |
|---|---|---|
| Polymerization Outcome | Forms stereoregular polymers at low temperatures. researchgate.net | Polymerizes, but may have a higher tendency for side reactions (e.g., cyclodimerization) based on analogous systems. researchgate.net |
| Reactivity | Generally less reactive compared to the axial isomer in related systems. researchgate.net | Potentially more reactive, with a reaction pathway sensitive to temperature. researchgate.net |
| Polymer Structure | Produces a backbone of tetrahydropyran-2,6-diyloxymethylene units. researchgate.net | Also produces a tetrahydropyran-2,6-diyloxymethylene backbone via C(5)-O(6) cleavage. researchgate.net |
Synthetic Utility of 4 Bromo 6,8 Dioxabicyclo 3.2.1 Octane As a Versatile Building Block
Precursor in the Synthesis of Carbohydrate Analogues and Glycomimetics
The rigid bicyclic structure of 4-Bromo-6,8-dioxabicyclo[3.2.1]octane makes it an excellent starting material for the synthesis of carbohydrate analogues and glycomimetics. This constrained framework mimics the pyranose ring of carbohydrates, allowing for the development of novel structures that can interact with biological systems. The reaction of specifically protected anhydroalditols with reagents like (diacetoxyiodo)benzene (B116549) and iodine provides a mild and selective method for creating chiral 6,8-dioxabicyclo[3.2.1]octane ring systems under neutral conditions. nih.govresearchgate.net This process can be viewed as an intramolecular glycosidation, proceeding through hydrogen abstraction by an alkoxy radical, which is then oxidized to an oxycarbenium ion. nih.govresearchgate.net This methodology is valuable for preparing chiral synthons and for the selective oxidation of specific carbon atoms within a carbohydrate framework. nih.govresearchgate.net
The 6,8-dioxabicyclo[3.2.1]octane skeleton, derivable from precursors like this compound, serves as a bioisostere for various cyclic structures in bioactive molecules. frontiersin.org For instance, it has been used as a substitute for the cyclohexyl group in compounds designed to bind to the N-methyl-d-aspartate (NMDA) receptor complex. frontiersin.org Furthermore, the synthesis of complex glycomimetics, such as gem-C,C-glycosides found in natural products like zaragozic acids, highlights the utility of this bicyclic system in creating structurally unique and biologically relevant molecules. rsc.org
Role in the Total Synthesis of Natural Products with the 6,8-Dioxabicyclo[3.2.1]octane Skeleton (e.g., Pheromones)
The 6,8-dioxabicyclo[3.2.1]octane core is a common structural motif in numerous biologically active natural products, particularly insect pheromones. nih.govresearchgate.nethkust.edu.hk this compound and related derivatives are key intermediates in the synthesis of these compounds due to the versatile reactivity of the bromine substituent, which allows for various coupling and functionalization reactions.
Syntheses of several racemic pheromones containing this bicyclic ring have been achieved from commercially available starting materials. nih.govresearchgate.net Lewis acid-catalyzed acetalization of δ, ε-epoxy ketones is a key reaction for constructing the core structure. nih.govresearchgate.net This approach has been successfully applied to the synthesis of frontalin (B1251666), endo-brevicomin, and exo-brevicomin, which are aggregation pheromones for several species of bark beetles. nih.govcdnsciencepub.com
The general strategy often involves the construction of a suitable acyclic precursor followed by a cyclization step to form the bicyclic ketal. For example, the dianion of methyl acetoacetate (B1235776) can be alkylated with homoallylic bromides; the resulting alkene is then epoxidized and cyclized using a Lewis acid to generate the 6,8-dioxabicyclo[3.2.1]octane skeleton. cdnsciencepub.com This methodology has been used for stereospecific syntheses of both exo- and endo-brevicomin. cdnsciencepub.com Other natural products featuring this core, such as (+)-didemniserinolipid B and (+)-siladenoserinol A, have also been synthesized using strategies that build the 6,8-dioxabicyclo[3.2.1]octane framework as a central step. hkust.edu.hkresearchgate.net
| Natural Product | Type | Synthetic Strategy Highlight |
| (±)-Frontalin | Pheromone | Lewis acid-catalyzed acetalization of δ, ε-epoxy ketones. nih.govresearchgate.net |
| (±)-endo-Brevicomin | Pheromone | Lewis acid-catalyzed acetalization of δ, ε-epoxy ketones. nih.govresearchgate.netcdnsciencepub.com |
| (+)-exo-Brevicomin | Pheromone | Resolution of an intermediate in a stereospecific synthesis. cdnsciencepub.com |
| (+)-Didemniserinolipid B | Marine Natural Product | Achmatowicz rearrangement/bicycloketalization (AR/BCK) sequence. hkust.edu.hk |
| (+)-Siladenoserinol A | Marine Natural Product | Au(III)-catalyzed cycloisomerization of 6,7-dihydroxy-2-alkynoate. researchgate.net |
Application in the Construction of Chiral Small Molecules and Drug Discovery Scaffolds
The inherent chirality and rigid conformation of the 6,8-dioxabicyclo[3.2.1]octane framework, accessible from precursors like this compound, make it a valuable scaffold in medicinal chemistry and drug discovery. beilstein-journals.orgnih.govresearchgate.net This bicyclic system can be used to arrange pharmacophoric groups in a well-defined three-dimensional space, which is crucial for specific interactions with biological targets.
Derivatives of 6,8-dioxabicyclo[3.2.1]octane are emerging as promising platform chemicals for building chiral small molecules for pharmaceuticals. beilstein-journals.orgnih.govresearchgate.net For instance, levoglucosenone, a related chiral derivative, is a bio-based platform for creating a wide array of biologically active molecules, including analogues of the central nervous system (CNS)-active drug phencyclidine. frontiersin.org The synthesis of these analogues involved using the 6,8-dioxabicyclo[3.2.1]octane core to mimic a cyclohexyl group, resulting in compounds with activity at the NMDA receptor. frontiersin.org
Derivatization to Bioactive Compounds and Ligands
The functionalization of the 6,8-dioxabicyclo[3.2.1]octane skeleton allows for the synthesis of diverse libraries of compounds for biological screening. The bromine atom in this compound serves as a handle for introducing various substituents through nucleophilic substitution or cross-coupling reactions.
A notable application is in the development of sodium-glucose cotransporter 2 (SGLT2) inhibitors, used in the treatment of diabetes. Many potent SGLT2 inhibitors feature a C-glucoside mimetic where the glucose moiety is replaced by a functionalized 6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol derivative. google.com The synthesis of these complex molecules relies on the stereocontrolled construction of the bicyclic core and subsequent elaboration of the side chains. google.com
Utilization in Peptidomimetic Chemistry
The constrained geometry of bicyclic systems is highly advantageous in the design of peptidomimetics, which are compounds that mimic the structure and function of peptides. By incorporating the 6,8-dioxabicyclo[3.2.1]octane scaffold into a molecule, it is possible to mimic specific peptide secondary structures, such as β-turns.
A closely related scaffold, the 3-aza-6,8-dioxabicyclo[3.2.1]octane system, has been extensively used for this purpose. amanote.comfrontiersin.orgnih.govresearchgate.net These scaffolds, derived from tartaric acid and amino acids, serve as constrained dipeptide isosteres. nih.govresearchgate.net Libraries of these peptidomimetics have been synthesized and screened against various biological targets, including proteases like HIV protease and Secreted Aspartic Protease 2 (SAP2), demonstrating their potential as therapeutic agents. researchgate.net The rigid bicyclic structure helps to reduce the conformational flexibility of the molecule, leading to higher binding affinity and selectivity for the target protein. nih.gov
Monomer in the Synthesis of Novel Polymeric Materials with Defined Architectures
This compound serves as a key monomer in the cationic ring-opening polymerization (CROP) to produce novel polysaccharide-like polymers. acs.orgamanote.comcapes.gov.br The stereochemistry of the monomer and the polymerization conditions play a crucial role in controlling the microstructure and properties of the resulting polymer.
The polymerization of the two stereoisomers of this compound has been studied to understand the steric control of the reaction. acs.org The presence and orientation of the bromine substituent significantly influence the stereochemical course of the polymerization, allowing for the synthesis of polymers with defined tacticities. acs.orgacs.org
Development of Highly Isotactic Polysaccharide Backbone Structures
A significant achievement in this area is the synthesis of highly isotactic (1→6)-α-linked polysaccharide backbone structures. acs.orgacs.org The cationic ring-opening polymerization of racemic 4(e)-bromo-6,8-dioxabicyclo[3.2.1]octane [rac-4(e)-BrDBO] has been shown to produce polymers with a high degree of isotacticity. acs.org This stereocontrol is remarkable because it demonstrates a method to create synthetic polysaccharides with a regularity that mimics natural biopolymers.
During polymerization, the growing chain end is believed to control the stereoselection of the incoming monomer, leading to the preferential formation of isotactic sequences (DD or LL) along the polymer chain. This steric control is a key feature of the polymerization of substituted 6,8-dioxabicyclo[3.2.1]octane derivatives, enabling the creation of well-defined polymeric architectures from racemic monomers. acs.orgacs.orgacs.org
| Monomer | Polymerization Method | Resulting Polymer Structure | Key Finding |
| rac-4(e)-bromo-6,8-dioxabicyclo[3.2.1]octane | Cationic Ring-Opening Polymerization | Highly isotactic (1→6)-α-linked polysaccharide backbone. acs.org | Stereocontrol by the growing chain end leads to isotactic sequences from a racemic monomer. acs.org |
| Stereoisomers of this compound | Cationic Ring-Opening Polymerization | Polysaccharides with varying α/β-linkage content. acs.org | The stereochemistry of the bromo substituent influences the propagation process and stereoregularity of the polymer. acs.org |
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Routes to 4-Bromo-6,8-dioxabicyclo[3.2.1]octane
The parent 6,8-dioxabicyclo[3.2.1]octane skeleton is accessible from biorenewable resources, notably through the pyrolysis of cellulose (B213188) to produce levoglucosenone, which can be converted to precursors like Cyrene. beilstein-journals.orgpublish.csiro.au This sustainable origin provides a strong impetus for developing equally "green" methods for its subsequent functionalization.
Current syntheses of this compound often rely on the direct bromination of the parent acetal (B89532) using elemental bromine, a reagent known for its high toxicity, corrosiveness, and hazardous handling requirements. wordpress.com Future research should prioritize the development of safer and more environmentally benign bromination protocols.
Key research objectives include:
Alternative Brominating Agents: Investigating the use of solid, easier-to-handle brominating agents such as N-bromosuccinimide (NBS) for the α-bromination of the 6,8-dioxabicyclo[3.2.1]octane core. wordpress.com While effective in many contexts, the application and optimization of NBS for this specific bicyclic acetal warrant detailed study to maximize yield and selectivity.
In Situ Bromine Generation: Developing protocols that generate bromine in situ from stable, inexpensive bromide salts (e.g., NaBr, KBr) using a green oxidant like hydrogen peroxide or sodium hypochlorite. nih.govbeyondbenign.org This approach avoids the storage and handling of liquid bromine and minimizes waste.
Electrochemical Bromination: Exploring electrochemical methods where a bromide salt is anodically oxidized to generate the reactive brominating species. This technique offers high atom economy and avoids the need for chemical oxidants altogether.
The table below outlines a comparison of potential synthetic routes, highlighting the shift towards more sustainable methodologies.
| Method | Bromine Source | Key Advantages | Key Disadvantages | Sustainability Perspective |
| Traditional | Liquid Br₂ | High reactivity, established method | Highly toxic, corrosive, hazardous handling | Poor |
| NBS | N-Bromosuccinimide | Solid, easier to handle | Lower atom economy, generates succinimide (B58015) waste | Moderate |
| In Situ Generation | HBr/NaBr + Oxidant (e.g., H₂O₂) | Avoids handling Br₂, uses safer precursors | Requires careful control of reaction conditions | Good |
| Electrochemical | Bromide Salts (e.g., NaBr) | High atom economy, no chemical oxidant needed | Requires specialized equipment | Excellent |
Exploration of Advanced Catalytic Methods for Transformations Involving this compound
The carbon-bromine bond in this compound is a prime functional handle for a variety of catalytic transformations, enabling the construction of more complex molecular architectures. While classical substitutions have been explored, the application of modern catalytic systems remains a fertile area for investigation.
Future efforts should focus on leveraging the C-Br bond for advanced carbon-carbon and carbon-heteroatom bond-forming reactions.
Potential areas of exploration include:
Palladium-Catalyzed Cross-Coupling: Systematically exploring Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions to introduce diverse aryl, alkynyl, vinyl, and nitrogen-based substituents at the C4 position. Such reactions have been successfully applied to complex derivatives of the core structure, indicating high potential for the bromo-compound. nih.gov
Copper-Catalyzed Reactions: Investigating copper-catalyzed coupling reactions, which offer a more economical and sustainable alternative to palladium catalysis for certain transformations, such as amination and etherification. researchgate.net
Photoredox Catalysis: Utilizing visible-light photoredox catalysis to generate radical intermediates from the C-Br bond. researchgate.net This could enable novel transformations, such as Giese-type additions, C-H functionalizations, and couplings with substrates not amenable to traditional cross-coupling methods.
Nickel-Catalyzed Couplings: Exploring the use of nickel catalysts, which have emerged as powerful tools for cross-coupling reactions, often exhibiting unique reactivity and tolerance to functional groups compared to palladium.
Expanding the Scope of Applications in Complex Molecule Synthesis and Advanced Materials Science
The rigid 6,8-dioxabicyclo[3.2.1]octane framework is a key structural motif in a variety of natural products, including insect pheromones like frontalin (B1251666) and brevicomin and macrolides like sorangicin A. nih.govresearchgate.netcdnsciencepub.com The 4-bromo derivative serves as an advanced intermediate that can be elaborated into these complex targets or their novel analogues. Future work could focus on using this building block to streamline existing total syntheses or to create libraries of related compounds for biological screening.
In materials science, the cationic ring-opening polymerization (CROP) of this compound has been shown to produce stereoregular polysaccharides. acs.orgamanote.com This opens the door to creating novel biomaterials.
Future research in this area should aim to:
Develop Functional Polymers: Use the bromo-substituent as a site for post-polymerization modification. This would allow for the synthesis of functional polymers with tailored properties, such as specific binding affinities, stimuli-responsiveness, or drug-conjugation capabilities.
Create Novel Copolymers: Investigate the copolymerization of this compound with other cyclic monomers to create block copolymers or random copolymers with tunable thermal and mechanical properties.
Synthesize Advanced Materials: Explore the use of the 4-bromo scaffold as a monomer or cross-linking agent in the synthesis of other materials, such as hydrogels, resins, or biodegradable plastics, leveraging the biorenewable origin of the core structure.
Interdisciplinary Research Integrating this compound Derived Scaffolds
The unique three-dimensional structure of the 6,8-dioxabicyclo[3.2.1]octane core makes it an attractive scaffold for applications in medicinal chemistry and chemical biology. The nitrogen-containing analogue, the 3-aza-6,8-dioxabicyclo[3.2.1]octane scaffold, has been successfully employed as a peptidomimetic and as a core for ligands targeting dopamine (B1211576) transporters. researchgate.netnih.gov This precedent strongly suggests that derivatives of this compound could have significant biological potential.
Future interdisciplinary research should bridge organic synthesis with medicinal chemistry and pharmacology by:
Synthesizing Bioactive Analogues: Using the catalytic methods described in section 7.2 to replace the bromine atom with various pharmacophores, particularly nitrogen-containing heterocycles or other groups known to interact with biological targets.
Developing Scaffolds for Drug Discovery: Utilizing the rigid bicyclic frame as a bioisostere for common carbocyclic groups like cyclohexane (B81311) in known drugs, potentially improving properties such as solubility or metabolic stability. frontiersin.org
Creating Chemical Probes: Incorporating tags or reporter groups onto the scaffold via the C-Br bond to create chemical probes for studying biological systems.
By pursuing these research avenues, the scientific community can unlock the full potential of this compound, transforming it from a simple halogenated acetal into a key building block for sustainable chemistry, advanced materials, and innovative biomedical research.
Q & A
Q. Key Data :
| Synthetic Step | Yield Range | Optimal Conditions | Reference |
|---|---|---|---|
| Conjugate Addition | 45–65% | THF, 0°C, 12 h | |
| Hydrogenolysis | 70–85% | H₂ (2 atm), Pd-C (5%), EtOAc |
Basic Question: How is the stereochemistry of this compound validated experimentally?
Methodological Answer:
Stereochemical assignments rely on NMR and lanthanide-induced shift (LIS) experiments:
- LIS Analysis : Europium(III) complexes induce predictable chemical shifts in -NMR spectra, distinguishing axial vs. equatorial substituents. For example, oxygen atoms in the bicyclic framework show preferential lanthanide binding, resolving enantiomeric pairs .
- NOESY : Nuclear Overhauser effects confirm spatial proximity of bromine and methyl/ethyl groups in the bicyclic structure .
Basic Question: What biological systems are associated with 6,8-dioxabicyclo[3.2.1]octane derivatives?
Methodological Answer:
These compounds are pheromones in arthropods and mammals:
- Frontalin (1,5-dimethyl analog): A key aggregation pheromone in Dendroctonus bark beetles and Asian elephants. Male elephants secrete frontalin during musth, with concentrations correlating to age and aggression .
- exo-Brevicomin : Produced by male pine beetles (Dendroctonus ponderosae) to attract mates. Biosynthesis involves cyclization of 6-methyl-6-hepten-2-one (6-MHO) .
Advanced Question: How can stereochemical contradictions in NMR data for bicyclic dioxa compounds be resolved?
Methodological Answer:
Discrepancies between calculated and observed LIS ratios (e.g., in la-5 isomers) arise from dynamic binding equilibria or solvent effects. Resolution strategies include:
- Variable-Temperature NMR : To identify conformational flexibility.
- DFT Calculations : Compare computed -NMR shifts (e.g., using B3LYP/6-31G*) with experimental data to validate stereochemical models .
- X-ray Crystallography : Absolute configuration confirmation for crystalline derivatives .
Advanced Question: What mechanistic insights explain bromine substituent effects in bicyclic dioxa compound reactivity?
Methodological Answer:
Bromine at the 4-position induces steric acceleration in electrophilic substitutions (e.g., bromination):
- Steric Effects : Bulky substituents distort the bicyclic framework, lowering activation energy for ring-opening reactions.
- Electronic Effects : Bromine’s electron-withdrawing nature polarizes adjacent C-O bonds, enhancing electrophilic attack at the α-carbon .
Example : Bromination of 5-ethyl-2,4-dimethyl-6,8-dioxabicyclo[3.2.1]octane proceeds 3× faster than non-brominated analogs due to steric strain relief .
Advanced Question: How can computational methods predict the bioactivity of this compound analogs?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions (e.g., with insect olfactory proteins). Frontalin’s binding affinity to Dendroctonus receptors correlates with bicyclic ring rigidity .
- QSAR Models : Use descriptors like PSA (18.46 Ų for 4-Bromo derivative) and LogP to predict pheromone volatility and receptor activation thresholds .
Advanced Question: What strategies mitigate byproduct formation during 6,8-dioxabicyclo[3.2.1]octane synthesis?
Methodological Answer:
Common byproducts (e.g., endo-brevicomin vs. exo-brevicomin) arise from incomplete stereocontrol. Mitigation approaches:
- Chiral Auxiliaries : Use (R)- or (S)-BINOL to direct asymmetric cyclization .
- Low-Temperature Quenching : Trap kinetic products (e.g., exo isomers) before thermodynamic equilibration .
Advanced Question: How does substitution at the 4-position alter the pheromone activity of bicyclic dioxa compounds?
Methodological Answer:
- Bromine vs. Methyl : Bromine increases molecular weight and decreases volatility, reducing airborne dispersal but enhancing binding specificity to insect olfactory receptors .
- Ethyl vs. Hydroxyethyl : Hydroxyethyl derivatives (e.g., 1-hydroxy-exo-brevicomin) exhibit stronger aggregation effects in Dryocoetes beetles due to hydrogen-bonding interactions .
Advanced Question: What analytical challenges arise in quantifying trace pheromone components like exo-brevicomin?
Methodological Answer:
- GC-EAD Limitations : Co-eluting compounds with similar retention times require tandem MS/MS for resolution. Use chiral columns (e.g., β-cyclodextrin) to separate enantiomers .
- Sensitivity : Enhance detection limits to <1 ppb via derivatization (e.g., pentafluorobenzylation) .
Advanced Question: How can synthetic 6,8-dioxabicyclo[3.2.1]octanes be stabilized for in vivo studies?**
Methodological Answer:
- Microencapsulation : Embed pheromones in polylactic acid (PLA) nanoparticles to slow degradation.
- Pro-drug Design : Synthesize acetoxymethyl esters that hydrolyze to active forms in target organisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
